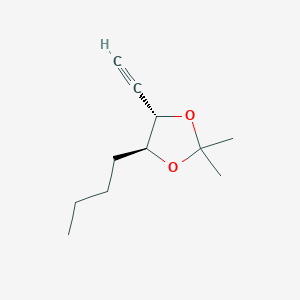
4,4'-Dipentyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dipentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a pentyl group at the para position. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-biphenyl typically involves the coupling of two pentyl-substituted benzene rings. One common method is the Suzuki-Miyaura cross-coupling reaction, where a pentyl-substituted phenylboronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of 4,4’-Dipentyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl quinones, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
4,4’-Dipentyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying membrane interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development.
Industry: It is employed in the production of liquid crystals and other advanced materials due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 4,4’-Dipentyl-1,1’-biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, influencing their activity. Additionally, the pentyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
4,4’-Biphenol: An aromatic compound with hydroxyl groups at the para positions, used in polymer production.
4,4’-Dibromo-1,1’-biphenyl: A halogenated biphenyl used in organic synthesis and as a flame retardant.
4,4’-Diethynyl-1,1’-biphenyl: A biphenyl derivative with ethynyl groups, used in the synthesis of conjugated polymers.
Uniqueness: 4,4’-Dipentyl-1,1’-biphenyl is unique due to its pentyl substituents, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
63295-01-2 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-pentyl-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C22H30/c1-3-5-7-9-19-11-15-21(16-12-19)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
DZQBXEUCFFUIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


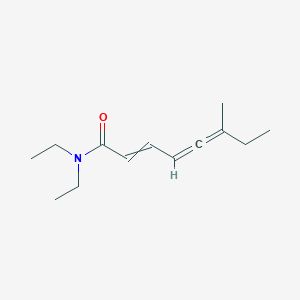

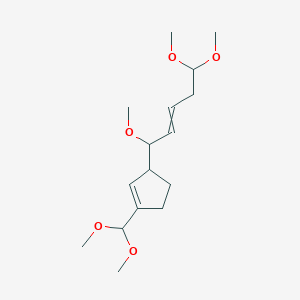

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
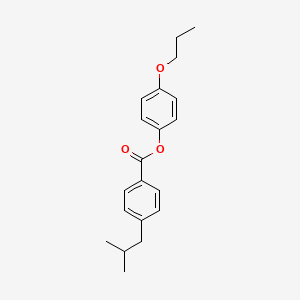
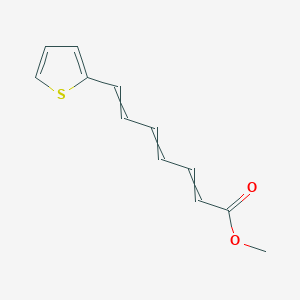
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
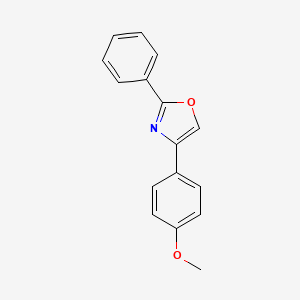
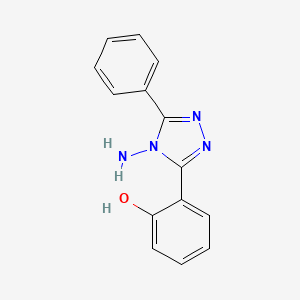
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
